Heptacosa-5,9-dienoic acid
Description
Structure
2D Structure
Properties
CAS No. |
129596-73-2 |
|---|---|
Molecular Formula |
C27H50O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
heptacosa-5,9-dienoic acid |
InChI |
InChI=1S/C27H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h18-19,22-23H,2-17,20-21,24-26H2,1H3,(H,28,29) |
InChI Key |
QHCUSXRHMXVISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Heptacosa 5,9 Dienoic Acid and Its Structural Analogs
Elongation and Desaturation Pathways in Marine Organisms
The biosynthesis of very-long-chain polyunsaturated fatty acids (PUFAs) in marine organisms is a multi-step process involving fatty acid elongase and desaturase enzymes. researchgate.netnih.gov These enzymes work in concert to extend the carbon chain and introduce double bonds at specific positions. d-nb.info
In marine invertebrates, the synthesis of PUFAs can originate from precursor fatty acids like linoleic acid and α-linolenic acid, which are obtained from their diet, primarily from microalgae. nih.govmdpi.com These precursors are then modified by a series of desaturases and elongases to produce a diverse array of fatty acids. d-nb.infonih.gov Fish, for instance, can metabolize C18 PUFAs to longer-chain PUFAs, although their capacity to produce eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) varies between species. nih.gov
Proposed Biosynthetic Routes for Δ5,9 Dienoic Fatty Acids
The biosynthesis of the characteristic Δ5,9 unsaturation pattern is thought to involve the action of specific desaturase enzymes. mdpi.com It is proposed that a Δ9-desaturase first introduces a double bond into a saturated fatty acid precursor. mdpi.com Subsequent action by a Δ5-desaturase on the resulting monounsaturated fatty acid would then generate the Δ5,9 dienoic structure. wikipedia.org
Further elongation of these initial Δ5,9 dienoic fatty acids can lead to the formation of the very-long-chain homologs observed in many marine organisms. nih.gov This suggests a pathway where shorter-chain Δ5,9 fatty acids serve as intermediates for the synthesis of longer-chain variants like heptacosa-5,9-dienoic acid. nih.gov The presence of a wide range of chain lengths with the same Δ5,9 unsaturation pattern supports this hypothesis of a common biosynthetic origin followed by differential elongation. nih.gov
Elucidation of Biosynthetic Pathways for Heptacosa 5,9 Dienoic Acid
Enzymatic Systems Involved in Chain Elongation and Desaturation
The construction of the C27 backbone and the introduction of the characteristic Δ5 and Δ9 double bonds are accomplished by two key families of enzymes: Elongation of Very-Long-Chain Fatty Acids proteins (Elovl) and Fatty Acid Desaturases (Fads). While the complete pathway for Heptacosa-5,9-dienoic acid has not been elucidated in a single organism, research on the biosynthesis of similar NMI fatty acids in various marine species provides a well-supported model. mdpi.com
The process is believed to begin with a common fatty acid precursor, such as oleic acid (18:1n-9), which undergoes sequential cycles of chain elongation. wikipedia.orgvulcanchem.com Each cycle, catalyzed by a specific Elovl enzyme, adds a two-carbon unit to the acyl chain. Marine organisms possess a diverse array of Elovl-like proteins, enabling the synthesis of the very-long-chain fatty acids that are precursors to compounds like this compound. royalsocietypublishing.orgbohrium.com
The introduction of the double bonds is the role of front-end desaturases. The Δ9 double bond may already be present from the precursor (e.g., oleic acid), or it can be introduced by a Δ9-desaturase. The critical step in forming the non-methylene-interrupted system is the introduction of the double bond at the Δ5 position. This is catalyzed by a Δ5-desaturase, an enzyme that has been identified and functionally characterized in several marine invertebrates, including sea urchins and molluscs. royalsocietypublishing.orgresearchgate.netnih.gov These enzymes act on long-chain fatty acid substrates to create the Δ5,9 diene structure. researchgate.net Studies on the sea urchin Hemicentrotus pulcherrimus have identified specific Fads (FadsA as a Δ5-desaturase) and Elovl proteins (Elovl6-like C) that work in concert to produce various NMI fatty acids from C18 precursors. bohrium.comnih.gov
| Enzyme Class | Specific Enzyme Example | Function in NMI Fatty Acid Biosynthesis |
| Fatty Acid Desaturase (Fads) | Δ5-desaturase (FadsA) | Introduces a double bond at the 5th carbon position of a long-chain fatty acid, creating the key Δ5,9 structure. royalsocietypublishing.orgresearchgate.net |
| Fatty Acid Desaturase (Fads) | Δ9-desaturase | Introduces a double bond at the 9th carbon position. |
| Elongase (Elovl) | Elovl6-like C | Catalyzes the addition of two-carbon units to extend the fatty acid chain to its required length (e.g., C27). bohrium.comnih.gov |
Stereochemical Considerations in cis, cis-Δ5,9-Dienoic Acid Formation
The geometry of the double bonds in naturally occurring this compound is exclusively the cis (or Z) configuration. This stereochemistry is a direct result of the highly specific mechanism of the fatty acid desaturase enzymes. wikipedia.orgresearchgate.net The formation of a cis double bond is a conserved feature among most animal and plant desaturases. acs.orgmasterorganicchemistry.com
The desaturation reaction involves the removal of two adjacent hydrogen atoms from the saturated acyl chain. gsartor.orgnih.gov This is an oxidative reaction that requires molecular oxygen and reducing equivalents. acs.org The stereochemical outcome is dictated by the enzyme's active site, which binds the fatty acid substrate in a specific conformation. gsartor.orgnih.gov
Research using stereospecifically labeled fatty acids has shown that the process begins with the enzyme abstracting the hydrogen atom at the carbon closest to the carboxyl group (e.g., C-5 in a Δ5-desaturation) in a stereospecific manner. gsartor.org Following this initial, rate-limiting step, the second hydrogen is removed from the adjacent carbon (e.g., C-6). The rigid architecture of the enzyme's active site holds the carbon chain in a gauche conformation, ensuring that upon removal of the second hydrogen, the resulting p-orbitals of the two carbons are aligned for the formation of a cis double bond. gsartor.orgusask.ca Any deviation from this precise positioning would result in the formation of the energetically less favorable trans isomer, which is rarely observed as a direct product of these desaturases. usask.ca
Halogenation Mechanisms in Marine Biosynthesis of Derivatives
Many unique fatty acids isolated from marine organisms, particularly sponges, are halogenated, most commonly with bromine. researchgate.net While a halogenated derivative of this compound has been specifically identified as (5E,9Z,24Z)-6-bromo-heptacosa-5,9,24-trienoic acid in sponges, the biosynthetic mechanism for such modifications is understood from studies of related compounds. researchgate.net The key enzymes responsible for this are haloperoxidases, particularly vanadium-dependent bromoperoxidases, which are abundant in many marine species. researchgate.net
The proposed biosynthetic mechanism for halogenation involves the following steps:
Oxidation of Halide: The bromoperoxidase enzyme utilizes hydrogen peroxide (H₂O₂), which is present in the cell, to oxidize bromide ions (Br⁻) readily available in seawater. researchgate.net
Formation of a Halogenating Intermediate: This oxidation generates a highly reactive, electrophilic bromine species, often described as an enzyme-bound bromonium ion equivalent (Enz-Br⁺). researchgate.net
Electrophilic Attack: This electrophilic bromine species then attacks one of the double bonds of the fatty acid substrate, such as this compound. In the known biosynthesis of 6-bromo-Δ5,9 fatty acids, the attack occurs at the Δ5 double bond. researchgate.net
This mechanism explains the common occurrence of bromine at the C-6 position in Δ5,9 demospongic acids. The reaction proceeds via an electrophilic addition to the double bond, followed by the resolution of the intermediate to yield the final halogenated product. This enzymatic process allows for the regioselective and stereoselective incorporation of halogen atoms into complex molecules in the marine environment. researchgate.netresearchgate.net
Synthetic Methodologies for Heptacosa 5,9 Dienoic Acid and Derivatives
Total Synthesis Approaches to Δ5,9 Dienoic Fatty Acids
The first total synthesis of (5Z,9Z)-heptacosa-5,9-dienoic acid was developed to confirm its structure, originally identified from the marine sponge Amphimedon compressa. The strategy relies on a convergent approach, building key fragments that are later coupled to form the full carbon chain. This methodology is centered on established carbon-carbon bond-forming reactions, optimized for long-chain aliphatic compounds.
A foundational step in the synthesis involves the coupling of an alkyne with an alkyl bromide to construct a significant portion of the fatty acid backbone. This strategy effectively joins two smaller, more manageable fragments. In the synthesis of heptacosa-5,9-dienoic acid, the lithium salt of 1-dodecyne (B1581785) was coupled with methyl 10-bromodecanoate.
The reaction proceeds by deprotonating the terminal alkyne (1-dodecyne) with a strong base, such as n-butyllithium, to form a highly nucleophilic lithium acetylide. This acetylide then undergoes an SN2 reaction with the primary bromide (methyl 10-bromodecanoate), displacing the bromide and forming a new carbon-carbon bond. This key step assembles a 22-carbon methyl ester containing an internal alkyne at the Δ9 position (methyl docos-9-ynoate). The use of hexamethylphosphoramide (B148902) (HMPA) as a cosolvent is crucial for enhancing the reactivity of the acetylide and achieving a high yield in this coupling step.
The Wittig reaction is the cornerstone for introducing the Z-configured double bond at the Δ5 position with high stereoselectivity. This reaction involves the coupling of a phosphorus ylide with an aldehyde. The synthesis of this compound utilizes this method to install the C5-C6 double bond.
The process begins with the reduction of the ester group of methyl docos-9-ynoate to a primary alcohol, followed by oxidation to the corresponding aldehyde, docos-9-ynal. Separately, a C5 phosphonium (B103445) salt, (4-carboxybutyl)triphenylphosphonium bromide, is prepared. This salt is treated with a strong, non-stabilizing base like potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) to generate the corresponding ylide.
The subsequent reaction between docos-9-ynal and the ylide under salt-free conditions preferentially forms the Z-alkene through a kinetically controlled pathway, yielding (5Z)-heptacosa-5,9-diynoic acid. The stereochemical outcome is a direct result of the specific conditions and reagents chosen, which favor the formation of the cis-oxaphosphetane intermediate that collapses to the Z-olefin.
The characteristic dimethylene-interrupted (-(CH2)2-) pattern between the two unsaturated sites is a direct consequence of the chosen synthetic pathway. The Δ5,9 system is constructed by joining fragments that already contain the necessary spacing.
First Unsaturation (Alkyne): The initial alkyne-bromide coupling between 1-dodecyne (a C12 fragment) and methyl 10-bromodecanoate (a C11 fragment containing the future carboxyl group) establishes the alkyne at the future C9 position. The methyl 10-bromodecanoate fragment provides the C1-C8 segment, including the two methylene (B1212753) groups at C7 and C8.
Second Unsaturation (Alkene): The subsequent Wittig reaction couples the C9-alkynyl aldehyde with a C5 ylide derived from (4-carboxybutyl)triphenylphosphonium bromide. This ylide provides the C1-C5 segment, including the carboxyl group and the other half of the C5 double bond.
The final step in constructing the diene system is the stereoselective partial hydrogenation of the alkyne at the C9 position. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere, the internal alkyne is selectively reduced to a Z-alkene without affecting the existing C5 double bond or reducing the alkenes further to alkanes. This two-step process—a Wittig reaction for the Δ5 bond and a Lindlar hydrogenation for the Δ9 bond—ensures the creation of the (5Z,9Z)-diene system with the correct dimethylene interruption.
Chemoenzymatic Synthesis Investigations
Chemoenzymatic methods offer advantages in terms of selectivity and milder reaction conditions compared to purely chemical routes. Lipases, particularly from Candida antarctica, have been investigated for their utility in the synthesis of Δ5,9 fatty acids and their derivatives. These enzymes can catalyze esterification reactions with high efficiency.
Research has demonstrated that immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, can effectively catalyze the esterification of (5Z,9Z)-heptacosa-5,9-dienoic acid with various alcohols. The reactions are typically performed in an organic solvent like hexane (B92381) to minimize water content and shift the equilibrium toward ester formation. This method has been used to synthesize a range of alkyl esters, including the methyl, ethyl, and propyl esters of the parent acid. The key benefit of this approach is the high conversion rate (often >95%) achieved under mild, neutral conditions, which prevents isomerization or degradation of the sensitive diene system.
The table below summarizes typical results from the lipase-catalyzed esterification of (5Z,9Z)-heptacosa-5,9-dienoic acid.
| Alcohol Substrate | Enzyme | Solvent | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| Methanol | Novozym 435 (CALB) | Hexane | 24 | >95% |
| Ethanol | Novozym 435 (CALB) | Hexane | 24 | >95% |
| Propanol | Novozym 435 (CALB) | Hexane | 24 | >95% |
Strategies for Stereocontrol in Long-Chain Fatty Acid Synthesis
Achieving precise stereocontrol over the double bonds is arguably the most critical challenge in the synthesis of polyunsaturated fatty acids like this compound. The biological function of these molecules is often highly dependent on the geometry (Z or E) of their olefins. The total synthesis of (5Z,9Z)-heptacosa-5,9-dienoic acid employs two distinct and highly reliable methods to control the stereochemistry of each double bond independently.
Z-Selective Wittig Reaction (for the Δ5 bond): As detailed in section 4.1.2, the use of a non-stabilized ylide, generated from a phosphonium salt with a strong base like KHMDS in an aprotic solvent (THF), is paramount. These "salt-free" conditions favor kinetic control, leading to the preferential formation of the Z-alkene. The reported synthesis achieved high stereoselectivity for the Z-isomer at the C5 position.
Lindlar Hydrogenation (for the Δ9 bond): To create the second Z-double bond, the synthesis first installs a C9-C10 alkyne. This triple bond is then subjected to a syn-hydrogenation using Lindlar's catalyst. This heterogeneous catalyst is specifically "poisoned" (e.g., with lead acetate (B1210297) and quinoline) to reduce its activity, allowing the reaction to stop at the cis-alkene stage without over-reduction to the alkane. This method is a classic and highly effective strategy for converting internal alkynes to Z-alkenes with excellent stereoselectivity (>98% Z).
By combining these two powerful reactions, the synthetic route guarantees the correct (5Z,9Z) configuration of the final product.
Synthesis of this compound Derivatives and Analogs
To explore the structure-activity relationships of Δ5,9 fatty acids, researchers have synthesized a wide array of derivatives and analogs. These modifications typically involve altering the chain length or modifying the carboxylic acid headgroup. The synthetic framework established for the parent C27 acid is flexible enough to accommodate these changes by simply substituting the initial building blocks.
For example, by replacing 1-dodecyne with other terminal alkynes (e.g., 1-heptyne, 1-decyne) in the alkyne-bromide coupling step, a series of homologous fatty acids with varying chain lengths can be produced. Similarly, modifying the ω-bromoalkanoate ester allows for variation in the position of the carboxyl group relative to the diene system.
The carboxylic acid moiety can also be converted into other functional groups. Standard organic transformations can be used to convert the final acid into amides, alcohols, or other esters not accessible through enzymatic routes. This has led to the creation of a library of compounds for biological evaluation. The table below lists some of the analogs that have been synthesized using these modified strategies.
| Compound Name | Structure / Description | Synthetic Variation |
|---|---|---|
| (5Z,9Z)-Tricosa-5,9-dienoic acid | C23 fatty acid with Δ5,9 diene | Coupling with 1-octyne (B150090) instead of 1-dodecyne |
| (5Z,9Z)-Pentacosa-5,9-dienoic acid | C25 fatty acid with Δ5,9 diene | Coupling with 1-decyne (B165119) instead of 1-dodecyne |
| (5Z,9Z)-Hexacosa-5,9-dienoic acid | C26 fatty acid with Δ5,9 diene | Coupling with 1-undecyne (B103828) instead of 1-dodecyne |
| Methyl (5Z,9Z)-heptacosa-5,9-dienoate | Methyl ester of the parent C27 acid | Esterification of the final acid with methanol |
| (5Z,9Z)-Heptacosa-5,9-dienamide | Primary amide of the parent C27 acid | Conversion of the carboxyl group to an amide |
Advanced Analytical Methodologies for Characterization and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. nih.govuniversiteitleiden.nl To make them volatile for GC analysis, fatty acids are typically converted into less polar and more stable derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. universiteitleiden.nl
For structural elucidation, particularly the localization of double bonds, derivatization of the double bonds themselves is often necessary. A common method involves reaction with dimethyl disulfide (DMDS), which forms a thioether adduct across the double bond. capes.gov.brjst.go.jp When the derivatized Heptacosa-5,9-dienoic acid is subjected to electron ionization in the mass spectrometer, it fragments in a predictable manner. Cleavage occurs between the two carbons that were originally part of the double bond, now each bonded to a methylthio group. This fragmentation pattern yields diagnostic ions that unequivocally pinpoint the original positions of the double bonds at carbons 5 and 9. jst.go.jp
Table 1: Illustrative GC-MS Fragmentation Data for DMDS-Adducted this compound Methyl Ester
| Diagnostic Fragment Ion (m/z) | Structural Origin |
| Fragment A | Represents the portion of the fatty acid from the carboxyl end up to the C-5 double bond. |
| Fragment B | Represents the cleavage between the C-5 and C-6 carbons. |
| Fragment C | Represents the cleavage between the C-9 and C-10 carbons. |
| Fragment D | Represents the portion of the fatty acid from the C-10 to the methyl end. |
This table is illustrative and shows the expected fragmentation pattern. Actual m/z values would be calculated based on the precise molecular weight of the derivatized compound.
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (UHPLC-ESI-HRMS) for Complex Mixtures
For analyzing this compound within complex biological matrices like plasma or tissue extracts, Ultra-High Performance Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (UHPLC-ESI-HRMS) is an invaluable tool. researchgate.netnih.gov UHPLC provides excellent separation of various lipid species based on their polarity and chain length, a crucial step when dealing with isomeric compounds. nih.gov
Following separation, electrospray ionization (ESI) gently ionizes the fatty acid molecules, typically forming [M-H]⁻ ions in negative ion mode, which minimizes fragmentation and preserves the molecular ion. The high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, then measures the mass-to-charge ratio of the intact ion with extremely high accuracy. nih.govmdpi.com This precision allows for the determination of the elemental formula of the fatty acid, distinguishing it from other co-eluting compounds with similar retention times but different chemical formulas. While this technique excels at quantification and identification based on accurate mass, it does not inherently reveal the double bond positions without tandem MS (MS/MS) and specific fragmentation methods. biorxiv.org
Table 2: Representative UHPLC-ESI-HRMS Data for this compound
| Parameter | Value |
| Retention Time (min) | Dependent on specific column and gradient conditions |
| Ionization Mode | Negative ESI |
| Observed m/z ([M-H]⁻) | 419.3895 (Calculated for C27H51O2⁻) |
| Mass Accuracy (ppm) | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of novel compounds like this compound. nih.gov While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each proton (¹H-NMR) and carbon (¹³C-NMR) atom in the molecule. nih.govsci-hub.se
In the ¹H-NMR spectrum of this compound, specific signals would confirm its key structural features:
Olefinic Protons (-CH=CH-): Resonances in the region of 5.3-5.5 ppm would indicate the presence of protons on the double bonds. nih.gov
Allylic Protons (=CH-CH₂-): Signals around 2.0 ppm would correspond to the methylene (B1212753) groups adjacent to the double bonds. nih.gov
Bis-allylic Protons (=CH-CH₂-CH=): A characteristic signal, likely a triplet, around 2.7-2.8 ppm would be indicative of the methylene group located between the two double bonds (at C-8). phcogj.com
Carboxylic Acid Proton (-COOH): A signal that can vary in chemical shift depending on concentration and solvent. nih.gov
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the double bond positions at C-5 and C-9. magritek.com
Spectroscopic Techniques for Double Bond Configuration Determination
Determining the geometry (cis/Z or trans/E) of the double bonds is a critical aspect of characterization.
¹H-NMR Spectroscopy: The coupling constant (J-value) between the olefinic protons can often distinguish between cis and trans isomers. A larger coupling constant (typically 11-18 Hz) is characteristic of a trans configuration, while a smaller coupling constant (6-12 Hz) suggests a cis configuration. phcogj.com
¹³C-NMR Spectroscopy: The chemical shifts of the allylic carbons are also indicative of the double bond geometry. Carbons allylic to a cis double bond are typically shielded (appear at a lower chemical shift) compared to those allylic to a trans double bond.
Gas-Phase Infrared (IR) Spectroscopy: Advanced techniques coupling IR spectroscopy with mass spectrometry can provide definitive information on double bond configuration. mpg.de For instance, derivatization of the fatty acid to a 3-pyridylcarbinol ester allows for the acquisition of IR spectra of mass-selected gas-phase ions. The vibrational frequencies are sensitive to the cis/trans geometry, enabling unambiguous assignment. mpg.de
Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy: This method is also highly effective for determining the configuration of double bonds within complex fatty acid mixtures, although it is less commonly available due to cost. aocs.org
By employing these sophisticated analytical methodologies in concert, researchers can fully characterize and quantify this compound, paving the way for understanding its potential origins and functions.
Investigational Biological Activities of Heptacosa 5,9 Dienoic Acid and Its Analogs
In Vitro Assessments of Cellular Effects
Cytotoxicity against Cell Lines (e.g., L1210 murine leukaemia cells, KB human epidermoid carcinoma cells for brominated derivatives)
Specifically, two brominated trienoic acids with carbon chains of 27 and 28 atoms, namely (5E,9Z,24Z)-6-bromo-heptacosa-5,9,24-trienoic acid and (5E,9Z,24Z)-6-bromo-octacosa-5,9,24-trienoic acid, have been shown to exhibit cytotoxicity against L1210 murine leukemia cells and KB human epidermoid carcinoma cells. nih.gov These compounds were isolated from the marine sponge Xestospongia sp. nih.gov The presence of the bromine atom and the specific arrangement of double bonds are thought to contribute significantly to their cytotoxic properties.
The cytotoxicity of polyunsaturated fatty acids (PUFAs) against tumor cells is a subject of ongoing research. The cytotoxic potential of PUFAs has been observed to vary with their ability to stimulate the production of superoxide (B77818) radicals. nih.gov For instance, gamma-linolenic acid (GLA) and arachidonic acid have been shown to be highly cytotoxic, correlating with their capacity to generate thiobarbituric acid-reactive material, an indicator of lipid peroxidation. nih.gov Conversely, the presence of antioxidants like vitamin E can inhibit this cytotoxic effect. nih.gov
Furthermore, the inhibition of fatty acid synthase (FASN), an enzyme crucial for the synthesis of fatty acids, has been shown to induce cytotoxicity in cancer cells. plos.orgnih.gov This suggests that compounds that interfere with fatty acid metabolism, potentially including heptacosa-5,9-dienoic acid or its analogs, could exhibit anticancer properties. The cytotoxicity of FASN inhibitors can be enhanced by blocking the uptake of external fatty acids, highlighting the dependence of some cancer cells on both endogenous and exogenous fatty acid supplies. nih.gov
Table 1: Cytotoxicity of Brominated Very-Long-Chain Fatty Acid Analogs
| Compound Name | Cell Line | Activity | Source Organism |
| (5E,9Z,24Z)-6-bromo-heptacosa-5,9,24-trienoic acid | L1210 murine leukemia, KB human epidermoid carcinoma | Cytotoxic nih.gov | Xestospongia sp. nih.gov |
| (5E,9Z,24Z)-6-bromo-octacosa-5,9,24-trienoic acid | L1210 murine leukemia, KB human epidermoid carcinoma | Cytotoxic nih.gov | Xestospongia sp. nih.gov |
Antioxidant Activity in Cell-Free Systems and in vitro Models
The antioxidant potential of this compound has not been directly evaluated, but studies on other long-chain dienoic and polyunsaturated fatty acids suggest that it may possess antioxidant properties. The antioxidant capacity of fatty acids is often attributed to their ability to scavenge free radicals and chelate metals. Various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the β-carotene bleaching assay, are commonly used to assess these properties. pzh.gov.plfrontiersin.orgnih.govscielo.sa.crresearchgate.net
For example, a study on docosadienoic acid (DDA; 22:2n-6), a shorter very-long-chain dienoic fatty acid, demonstrated antioxidant effects against human breast cancer cells that were comparable or even better than those of docosahexaenoic acid (DHA), a well-known antioxidant. frontiersin.orgresearchgate.net This suggests that the presence of two double bonds in a long aliphatic chain can contribute to antioxidant activity. The antioxidant activity of crude lipid extracts from various natural sources has been positively correlated with their unsaturated fatty acid content. researchgate.net
The mechanisms underlying the antioxidant activity of fatty acids are complex. They can act by donating a hydrogen atom to quench free radicals, thereby interrupting the chain reactions of lipid peroxidation. pzh.gov.pl The position and geometry of the double bonds can influence this activity. Conjugated linoleic acids (CLAs), for instance, which have conjugated double bonds, are known to possess potent antioxidant activity. plos.org While this compound is a non-conjugated dienoic acid, its long, flexible carbon chain may still allow it to interact with and neutralize reactive oxygen species.
Table 2: Antioxidant Activity of Related Fatty Acids
| Fatty Acid/Extract | Assay | Observed Effect | Reference |
| Docosadienoic acid (DDA) | In vitro (human breast cancer cells) | Comparable or better antioxidant effects than DHA. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Crude lipid extracts | ABTS assay | Positive correlation between antioxidant activity and unsaturated fatty acid content. researchgate.net | researchgate.net |
| Conjugated linoleic acid (CLA) | In vitro | Potent antioxidant activity. plos.org | plos.org |
Potential Effects on Cellular Signaling Pathways
Fatty acids are increasingly recognized as important signaling molecules that can modulate a variety of cellular pathways, thereby influencing processes such as gene expression, cell proliferation, and inflammation. nih.govmdpi.comnih.govmdpi.commdpi.com Although the specific effects of this compound on cellular signaling are yet to be investigated, research on other dienoic and long-chain fatty acids provides a framework for its potential actions.
Long-chain fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and retinoid X receptors (RXRs). nih.gov The activation of these receptors leads to changes in the expression of genes involved in lipid metabolism, inflammation, and other key cellular processes. nih.govredalyc.org
Furthermore, dienoic acids and their metabolites can influence major signaling cascades, including:
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell growth and survival. Some fatty acids have been shown to modulate Akt activity. researchgate.net
Mitogen-activated protein kinase (MAPK) pathway: MAPKs, including ERK1/2, JNK, and p38, are involved in cellular responses to a wide range of stimuli. Dienoic acids have been observed to affect the phosphorylation status of these kinases. researchgate.net
Nuclear factor-kappa B (NF-κB) pathway: This pathway is a key regulator of inflammation. Certain polyunsaturated fatty acids can suppress NF-κB activation, leading to anti-inflammatory effects. mdpi.com
Glycogen synthase kinase-3β (GSK-3β) pathway: Inhibition of GSK-3β has been linked to potential anti-diabetic effects. Some non-methylene-interrupted dienoic acids have shown inhibitory activity against this enzyme.
The ability of fatty acids to be incorporated into cell membranes can also alter membrane fluidity and the function of membrane-bound proteins, thereby indirectly influencing signaling events. nih.gov
Role in Inter-organismal Chemical Ecology
This compound is a type of demospongic acid, a class of unusual fatty acids characteristic of marine sponges. mdpi.com The presence of such unique fatty acids in sponges is a reflection of the remarkable molecular biodiversity found in marine environments. nih.gov These compounds are believed to play significant roles in the chemical ecology of these sessile organisms. nih.govacs.org
Marine sponges are known to produce a vast array of bioactive compounds that can serve as chemical defenses against predators, pathogens, and competing organisms. researchgate.netnih.govnih.govmdpi.com The structural diversity of sponge fatty acids, including variations in chain length, branching, and the position and stereochemistry of double bonds, likely contributes to the specificity of these ecological interactions.
Mechanistic Studies of Bioactivity at the Molecular Level
The molecular mechanisms through which this compound and its analogs exert their biological effects are likely multifaceted. At the molecular level, fatty acids can interact with a variety of protein targets, leading to the modulation of their function. nih.govnih.gov
One of the key mechanisms of action for bioactive fatty acids is their ability to inhibit specific enzymes. For example, some 5Z,9Z-dienoic acids have been identified as inhibitors of DNA topoisomerase I, an enzyme essential for DNA replication and a target for anticancer drugs. mdpi.comresearchgate.net A copper complex of 5Z,9Z-eicosadienoic acid has also been shown to be a potent topoisomerase I inhibitor. acs.org It is conceivable that this compound could exhibit similar inhibitory activities against this or other key enzymes.
As mentioned previously, long-chain fatty acids can bind to and activate nuclear receptors, thereby functioning as transcriptional regulators. nih.gov This interaction with receptors like PPARs can lead to widespread changes in gene expression, affecting metabolism and cellular differentiation. redalyc.org
Furthermore, the physical properties of fatty acids can contribute to their bioactivity. Their incorporation into cellular membranes can alter membrane fluidity and lipid raft composition, which in turn can affect the activity of membrane-associated proteins and signaling complexes. The generation of lipid peroxidation products from polyunsaturated fatty acids can also trigger specific cellular responses, including apoptosis. nih.gov
The precise molecular targets of this compound remain to be elucidated. Future research employing techniques such as affinity chromatography, proteomics, and molecular modeling will be crucial to identify its specific binding partners and unravel the detailed molecular mechanisms underlying its investigational biological activities. The elongation of fatty acids to very-long-chain fatty acids is a tightly regulated process, and the enzymes involved in this pathway, known as elongases, could also be potential targets for modulation by specific fatty acid structures. nih.gov
Future Research Directions and Unexplored Avenues
Untapped Marine Biodiversity as a Source of Novel Analogs
The marine environment is a vast and largely unexplored reservoir of chemical diversity, and marine organisms, particularly invertebrates like sponges, are known to produce a remarkable variety of unusual fatty acids. ifremer.frnih.govnih.gov These organisms exist in unique and often extreme environments, leading to the evolution of unique biochemical pathways that produce novel secondary metabolites. nih.govdovepress.com Sponges, for instance, are a primary source of very-long-chain fatty acids (VLCFAs) with unconventional structures, including non-methylene-interrupted double bonds, branching, and halogenation. ifremer.frnih.gov
Future research should focus on systematic bioprospecting of marine biodiversity to discover novel analogs of Heptacosa-5,9-dienoic acid. For example, halogenated fatty acids, such as the 6-bromo-C20–C28 very long-chain dienoic acids with 5E,9Z unsaturation found in various marine invertebrates, demonstrate nature's ability to modify these lipid structures. researchgate.net The discovery of compounds like 9-chloro-25-methyl-heptacosa-5Z,9Z-dienoic acid in the marine sponge Penares sp. further underscores the potential for finding structural variants. lipidmaps.org Investigating the lipids of deep-sea organisms, symbiotic microorganisms, and species from diverse geographical locations could yield a wealth of new molecules with potentially unique biological activities. nih.govfrontiersin.org
Advanced Synthetic Routes for Scalable Production
The scarcity of this compound from natural sources necessitates the development of efficient and scalable synthetic routes to enable comprehensive biological evaluation. Traditional chemical synthesis methods for polyunsaturated fatty acids (PUFAs) are often complex and inefficient. bioengineer.org However, recent advancements in synthetic organic chemistry offer promising solutions.
A key area for future research is the application of solid-phase synthesis . This technique, which has revolutionized peptide and nucleic acid chemistry, allows for the rapid and efficient assembly of PUFAs and their analogs on a solid support. bioengineer.orgchemrxiv.org By immobilizing the growing lipid chain, researchers can perform sequential reactions with precise control over double bond placement and stereochemistry, while simplifying purification. bioengineer.org Further refinement of this methodology could lead to the creation of extensive libraries of this compound analogs for structure-activity relationship (SAR) studies. bioengineer.orgchemrxiv.org
Other modern synthetic strategies that warrant exploration include:
Cross-coupling reactions , such as Negishi coupling, which have been used for the gram-scale synthesis of other VLC-PUFAs. rsc.org
Titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes, which has proven effective for creating the (5Z,9Z)-diene system found in related fatty acids. researchgate.netresearchgate.net
Convergent synthesis approaches that build complex fatty acids from smaller, functionalized fragments, potentially avoiding the need for extensive column purification. researchgate.net
Developing these routes is critical for producing the quantities of this compound needed for detailed mechanistic and preclinical studies. cnr.it
Comprehensive Elucidation of Enzyme-Catalyzed Biosynthesis
Understanding how organisms synthesize this compound is a fundamental research goal. The biosynthesis of PUFAs typically involves a series of desaturase and elongase enzymes. mdpi.com It is hypothesized that the biosynthesis of Δ5,9 dienoic acids, such as taxoleic acid, begins with a common saturated fatty acid like oleic acid, which is then acted upon by a Δ5-desaturase. wikipedia.org In marine invertebrates, the pathways can be more complex, sometimes involving sequential desaturations in a random order. mdpi.comwikipedia.org
Future research must focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound. This involves:
Gene Cloning and Heterologous Expression: Identifying the genes for fatty acyl desaturases (Fads) and elongases (Elovls) from organisms known to produce this acid. mdpi.com These genes can then be expressed in host systems like yeast (Saccharomyces cerevisiae) to confirm their specific function. mdpi.comnih.gov
In Vitro Reconstitution of Pathways: Using purified enzymes to rebuild the biosynthetic pathway in a controlled lab setting. This can clarify the sequence of reactions and substrate specificities, such as the peroxygenase pathway reconstituted to produce epoxy fatty acids in oats. nih.gov
Investigating Novel Enzyme Families: Exploring unique enzyme classes, like the CYP152 peroxygenases that can introduce hydroxyl groups or create terminal alkenes, which may play a role in modifying the fatty acid backbone. acs.org
A complete understanding of the biosynthetic machinery could pave the way for metabolic engineering approaches to produce this compound and its analogs in microbial or plant-based systems. researchgate.net
Detailed Mechanistic Studies of Biological Interactions
A crucial unexplored area is the detailed mechanism by which this compound interacts with biological systems at a molecular level. Research on other non-methylene-interrupted fatty acids has shown that they can inhibit key enzymes like DNA topoisomerase I, with the cis-double bond geometry being essential for activity. nih.govresearchgate.net Future studies on this compound should investigate similar interactions.
Key research questions include:
Membrane Interactions: How does this VLCFA incorporate into and affect the properties of cell membranes? Techniques like electrochemical impedance spectroscopy can be used to study how lipids disrupt or alter membrane fluidity and permeability. mdpi.com
Enzyme Inhibition/Activation: Does it act as an inhibitor or activator of specific enzymes? For example, studies on related compounds suggest investigating its effect on fatty acid synthase (FabI) or N-myristoyltransferase (NMT) could be fruitful. nih.gov
Receptor Binding: Does it bind to specific cellular receptors? Free fatty acid receptors like FFAR1 are known to be activated by long-chain fatty acids, triggering downstream signaling cascades that influence metabolism. Cryo-electron microscopy could be used to visualize how the acid binds to such receptors. pnas.org
Understanding these molecular interactions is fundamental to defining the compound's biological function and therapeutic potential. rsc.orgmdpi.com
Application of Computational Chemistry in Structural Prediction and Activity
Computational chemistry provides powerful tools to accelerate research on this compound by predicting its structure, properties, and interactions, thereby guiding experimental work. nih.gov
Future applications of computational methods include:
Quantitative Structure-Property Relationship (QSPR): These models can predict physical properties like melting and boiling points based on molecular structure, which is useful for designing purification and formulation strategies. isarpublisher.com
Molecular Docking and Dynamics Simulations: These techniques can predict how this compound binds to the active sites of target proteins, such as enzymes or receptors. plos.org By simulating the dynamic movement of the molecule and protein over time, researchers can gain insight into the stability of the interaction and the conformational changes involved. nih.govplos.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to obtain high-resolution three-dimensional structures of fatty acids and their derivatives in solution, complementing experimental data from techniques like NMR spectroscopy. mdpi.com
Force Field Development: Creating accurate force fields, such as the AMOEBA force field, for long-chain fatty acids allows for more precise modeling of their behavior in complex systems like ionic liquids or cell membranes. chemrxiv.org
By integrating these computational approaches, researchers can more efficiently screen for potential biological targets, design novel analogs with enhanced activity, and build a deeper mechanistic understanding of this compound. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
